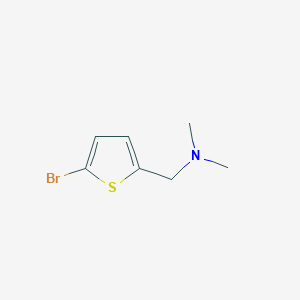

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine

Beschreibung

1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine is a tertiary amine featuring a 5-bromothiophene ring linked to a dimethylamine group via a methylene bridge. The bromine substituent on the thiophene ring enhances its electronic properties, making it a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-9(2)5-6-3-4-7(8)10-6/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJBXUOWQPIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine typically involves the bromination of thiophene followed by the introduction of the dimethylamino group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromothiophene is then subjected to a nucleophilic substitution reaction with N,N-dimethylamine under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or stannanes as coupling partners.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Pharmacological and Physicochemical Properties

A. Neuroactive Tetrahydrofuran Derivatives (Category A/B in )

- Activity : 1-(5,5-Diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine exhibits neuroprotective and antidepressant effects via σ1 receptor modulation. Enantiomers show distinct efficacy, with (+)-enantiomer being more potent .

- Structure-Activity Relationship (SAR) : The diphenyl groups enhance lipophilicity and receptor binding, while the tetrahydrofuran oxygen may facilitate hydrogen bonding.

B. Thienopyran Derivatives ()

- Ulotaront (TAAR1 Agonist): The fused thienopyran system and chiral center are critical for TAAR1 affinity, demonstrating 74% yield in enantiomer separation .

Halogenated Analogues

Key Data Table: Comparative Analysis

| Parameter | Target Compound | L3 (Schiff Base) | 5,5-Diphenyl-THF Derivative | Ulotaront (Thienopyran) |

|---|---|---|---|---|

| Synthetic Yield | Not reported | ~70% (condensation) | 85% (enzymatic) | 72% (chiral resolution) |

| Bioactivity | Intermediate (assumed) | Coordination chemistry | Neuroprotective | Antipsychotic (TAAR1) |

| Key Functional Groups | Br (thiophene), NMe2 | Br (thiophene), piperazine | Diphenyl (THF), NMe2 | Fused thienopyran, NMe2 |

| Thermodynamic Stability | Moderate (Br reduces stability) | Low (Schiff base hydrolysis) | High (rigid THF core) | High (chiral stability) |

Biologische Aktivität

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the bromothiophene moiety and the dimethylmethanamine group, play a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine is C₇H₁₀BrNS. The presence of the bromine atom in the thiophene ring significantly influences its electronic properties, enhancing its interaction with biological targets. The dimethylmethanamine group contributes to the compound's solubility and lipophilicity, which are critical for its bioactivity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₀BrNS |

| Structural Features | Bromothiophene moiety, dimethylmethanamine group |

| Solubility | Enhanced due to dimethyl substitution |

| Potential Applications | Anticancer agents, kinase inhibitors |

Research indicates that 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine exhibits significant biological activity, particularly as a kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, including cell division and metabolism. Inhibiting these enzymes can lead to therapeutic effects in cancer treatment.

Case Studies

- Kinase Inhibition : A study demonstrated that derivatives of this compound can inhibit specific kinases associated with cancer progression. For instance, modifications to the structure were found to enhance binding affinity to target proteins, leading to improved pharmacological efficacy .

- Antiviral Activity : Another investigation explored the antiviral properties of related compounds. It was found that structural modifications could significantly alter their inhibitory potency against viral targets. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating promising antiviral activity .

Biological Activity Data

The following table summarizes various studies related to the biological activity of 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine and its derivatives:

| Study | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Kinase Inhibition | Inhibition of Nek2 kinase | 3.90 |

| Antiviral Activity | Inhibition against viral replication | 0.62 |

| Selectivity Studies | Preference for specific kinases | Varies |

Synthesis and Derivatives

The synthesis of 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine typically involves several steps including Suzuki coupling reactions with boronic acids to form complex molecular architectures essential for drug development . Variants of this compound have been explored for their unique reactivity patterns and biological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.